molecular formula C11H15N5O5 B1678265 Psicofuranine CAS No. 1874-54-0

Psicofuranine

Cat. No.: B1678265
CAS No.: 1874-54-0
M. Wt: 297.27 g/mol
InChI Key: BNZYRKVSCLSXSJ-IOSLPCCCSA-N
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Mechanism of Action

Target of Action

Psicofuranine, also known as Angustmycin C, primarily targets the enzyme xanthosine 5’-phosphate (XMP) aminase . XMP aminase is an essential enzyme for guanine nucleotide synthesis and possesses catalytic activity with either glutamine or ammonia as a substrate .

Mode of Action

This compound acts as an inhibitor of XMP aminase . It binds to the enzyme and prevents it from catalyzing the conversion of XMP to guanosine monophosphate (GMP), a critical step in guanine nucleotide synthesis .

Biochemical Pathways

The inhibition of XMP aminase by this compound disrupts the guanine nucleotide synthesis pathway . This disruption leads to a deficiency in guanine, which is a crucial component of DNA and RNA. The deficiency can affect various cellular processes, including DNA replication and RNA transcription .

Pharmacokinetics

This compound is absorbed following oral and intramuscular administration . Most of the drug is excreted through the kidney, while biliary excretion is negligible In the form of this compound tetraacetate, it is absorbed in humans .

Result of Action

The inhibition of XMP aminase by this compound leads to a guanine deficiency in cells . This deficiency can have significant effects on cellular processes, including DNA replication and RNA transcription, potentially leading to cell death . This compound has demonstrated antibacterial activity in vivo and has shown potential for antitumor activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the absorption and excretion of this compound can be affected by the physiological state of the organism, such as the function of the kidneys . Additionally, the efficacy of this compound can be influenced by the specific characteristics of the target cells, including their metabolic state and the presence of resistance mechanisms .

Biochemical Analysis

Biochemical Properties

Psicofuranine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The biochemical characterization of Agm6 demonstrated its role in Angustmycin biosynthesis as an unprecedented dehydratase . This interaction plays a crucial role in the biosynthesis of this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The biochemical characterization of Agm6 demonstrated its role in Angustmycin biosynthesis as an unprecedented dehydratase . This suggests that this compound may exert its effects at the molecular level through enzyme interactions .

Preparation Methods

Psicofuranine is produced industrially through the fermentation of Streptomyces hygroscopicus var. decoyicus . The fermentation conditions and taxonomy of the producing organism were reported by Vavra et al. in 1959 . The compound can also be synthesized chemically, although specific synthetic routes and reaction conditions are not widely documented in the literature.

Chemical Reactions Analysis

Psicofuranine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as specific catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-2,5-bis(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c12-9-6-10(14-3-13-9)16(4-15-6)11(2-18)8(20)7(19)5(1-17)21-11/h3-5,7-8,17-20H,1-2H2,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZYRKVSCLSXSJ-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3(C(C(C(O3)CO)O)O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@]3([C@@H]([C@@H]([C@H](O3)CO)O)O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172052
Record name Psicofuranine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874-54-0
Record name 1′-C-(Hydroxymethyl)adenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1874-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Psicofuranine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Psicofuranine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSICOFURANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN8Z1MZB7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Psicofuranine?

A1: this compound acts as an adenosine analogue and primarily inhibits the enzyme xanthosine-5'-phosphate aminase (XMP aminase). [, , , ] This enzyme catalyzes the conversion of xanthosine monophosphate (XMP) to guanosine monophosphate (GMP) in the de novo purine biosynthesis pathway. [, ]

Q2: What are the downstream effects of this compound's inhibition of XMP aminase?

A2: Inhibition of XMP aminase by this compound leads to:

  • Depletion of GMP: This disrupts the balance of intracellular nucleotide pools, ultimately impacting DNA and RNA synthesis. [, , , ]
  • Accumulation of XMP: This can lead to increased levels of xanthosine, which is excreted from the cell. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C11H15N5O6 and a molecular weight of 313.26 g/mol.

Q4: What is known about the stability of this compound?

A7: this compound undergoes acid-catalyzed hydrolysis, breaking down into adenine and the sugar psicose. [] This degradation can affect assay accuracy and might necessitate specific formulation strategies. []

Q5: Are there specific formulation strategies to enhance this compound's stability or bioavailability?

A8: While the provided abstracts don't detail specific formulation strategies, they highlight the need to consider this compound's acid lability. [] Future research could explore approaches like prodrugs or delivery systems to improve its stability and bioavailability.

Q6: What is the biological half-life of this compound in humans?

A9: The biological half-life of this compound in humans is approximately 140 minutes, as determined by serum level analysis after oral administration. []

Q7: Are there significant species differences in this compound's pharmacokinetics?

A10: Yes, while the biological half-life is similar between humans and dogs, significant differences exist in gastrointestinal absorption. [] This highlights the importance of considering species-specific variations in preclinical studies.

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